3,4-Dehydro Cilostazol-d11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dehydro Cilostazol-d11 is a deuterated labeled compound of 3,4-Dehydro Cilostazol, which is an active metabolite of Cilostazol. Cilostazol is a quinolinone derivative known for its antiplatelet and vasodilating properties, primarily used in the treatment of intermittent claudication. The deuterated version, this compound, is used in pharmacokinetic studies to trace and quantify the drug’s metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dehydro Cilostazol-d11 involves the incorporation of deuterium atoms into the 3,4-Dehydro Cilostazol molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dehydro Cilostazol-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, Cilostazol.
Substitution: Deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various metabolites of 3,4-Dehydro Cilostazol, which are used to study the pharmacokinetics and metabolic pathways of the drug .
Applications De Recherche Scientifique
3,4-Dehydro Cilostazol-d11 has several scientific research applications:
Chemistry: Used as a tracer in studies involving the metabolic pathways of Cilostazol.
Biology: Helps in understanding the biological effects and interactions of Cilostazol and its metabolites.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Cilostazol.
Industry: Employed in the development of new drugs and formulations involving Cilostazol.
Mécanisme D'action
3,4-Dehydro Cilostazol-d11 exerts its effects by inhibiting phosphodiesterase III, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The molecular targets include platelets and vascular smooth muscle cells, where it modulates intracellular signaling pathways to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cilostazol: The parent compound with similar pharmacological properties.
4’-trans-Hydroxy Cilostazol: Another metabolite of Cilostazol with different activity levels.
OPC-13015: A closely related compound used in similar pharmacokinetic studies
Uniqueness
3,4-Dehydro Cilostazol-d11 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic research compared to its non-deuterated counterparts .
Propriétés
IUPAC Name |
6-[4-[1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)tetrazol-5-yl]butoxy]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)/i1D2,2D2,3D2,6D2,7D2,16D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHALECSGOJQOHW-SAGHCWGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4)([2H])[2H])([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.